
5-chloro-N-(furan-2-ylmethyl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(furan-2-ylmethyl)-2-methylaniline is an organic compound that features a chloro-substituted aniline core with a furan-2-ylmethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and furan-2-carbaldehyde.
Reaction Conditions: A common method involves a reductive amination reaction. The furan-2-carbaldehyde is reacted with 5-chloro-2-methylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products depend on the specific reactions undertaken. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-chloro-N-(furan-2-ylmethyl)-2-methylaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of chloro-substituted anilines with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(furan-2-ylmethyl)-2-methylaniline depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chloro and furan groups can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-(furan-2-ylmethyl)-2-nitroaniline: Similar structure but with a nitro group instead of a methyl group.
5-chloro-2-methylaniline: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-2-methylaniline: Lacks the chloro group.
Uniqueness
5-chloro-N-(furan-2-ylmethyl)-2-methylaniline is unique due to the presence of both the chloro and furan-2-ylmethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific and industrial fields.
Eigenschaften
Molekularformel |
C12H12ClNO |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
5-chloro-N-(furan-2-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI-Schlüssel |
WWLGJYNRIOTEKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



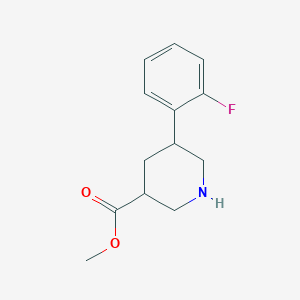
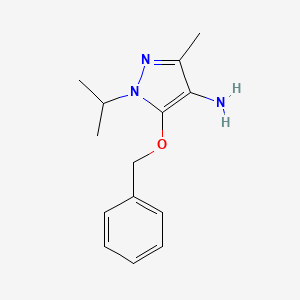
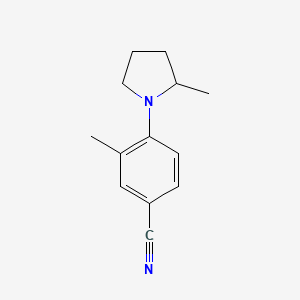
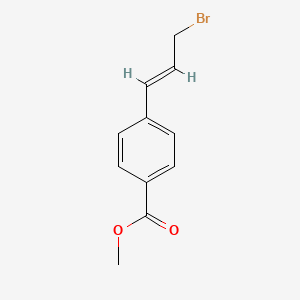

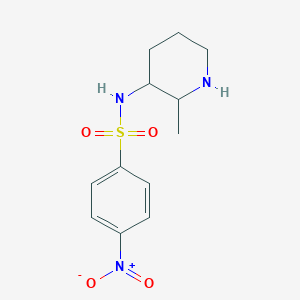
amine](/img/structure/B13082792.png)
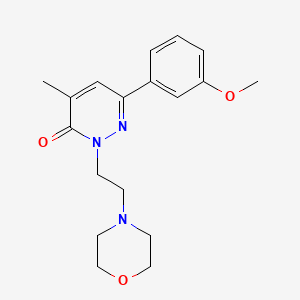
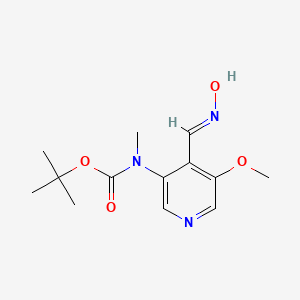
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
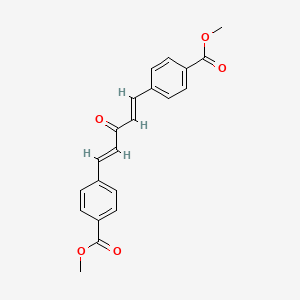
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B13082820.png)
